molecular formula C21H22O12 B1649301 Taxifolin 7-glucoside CAS No. 14292-40-1

Taxifolin 7-glucoside

Cat. No. B1649301
CAS RN: 14292-40-1
M. Wt: 466.4 g/mol
InChI Key: BJAHHJOBSKZTFE-JUIPTLLLSA-N
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Description

Taxifolin 7-O-β-D-glucoside is a flavonoid mainly found in the endosperm and is involved in defense against pathogens and UV damage . It is one of the main metabolites at the seed germination stage in Scutellaria baicalensis .


Molecular Structure Analysis

Taxifolin 7-glucoside has a molecular formula of C21H22O12 and an average mass of 466.392 Da . It has 7 defined stereocenters .


Chemical Reactions Analysis

Taxifolin has been found to inhibit the aggregation of amyloid fibrils . It also has the ability to regulate the expression of inflammatory cytokine genes, which is associated with the phosphorylation of IκB/STAT3 protein .


Physical And Chemical Properties Analysis

Taxifolin 7-glucoside is a solid substance that is soluble in DMSO up to 90 mg/mL . It has a density of 1.7±0.1 g/cm3 and a boiling point of 891.2±65.0 °C at 760 mmHg .

Scientific Research Applications

Glucosylation in Plant Cells

Research demonstrates that cultured plant cells can modify taxifolin through glucosylation, producing its 3′- and 7-O-β-D-glucosides and 3′,7-O-β-D-diglucoside. This process has been observed in cells from Eucalyptus perriniana, Nicotiana tabacum, and Catharanthus roseus (Shimoda et al., 2013).

Cardiovascular Protection

Taxifolin has shown promise in protecting the cardiovascular system, particularly against myocardial ischemia/reperfusion injury. It seems to modulate the mitochondrial apoptosis pathway, contributing to improved cardiac function and reduced oxidative stress (Tang et al., 2019).

Anti-inflammatory and Anti-allergic Effects

The compound has exhibited significant anti-inflammatory and anti-allergic effects on mast cells. It inhibits mast cell activation and degranulation, potentially offering a therapeutic approach for allergic and inflammatory diseases (Pan et al., 2019).

Effects on Digestive Enzymes

Taxifolin has been found to inhibit key digestive enzymes like α-glucosidase, α-amylase, and pancreatic lipase. This inhibitory action suggests potential applications in managing postprandial hyperglycemia and triglyceride absorption (Su et al., 2020).

Gut Health and Inflammatory Bowel Disease

It appears to positively impact gut health, particularly in the context of Inflammatory Bowel Disease. Taxifolin alleviates symptoms of ulcerative colitis by altering gut microbiota and increasing the production of short-chain fatty acids like butyric acid (Li et al., 2022).

Potential in Treating Neurodegenerative Diseases

Taxifolin's interaction with Amyloid-β suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease and cerebral amyloid angiopathy. Its antioxidant and anti-glycation activities may contribute to cognitive improvements (Tanaka et al., 2019).

Future Directions

Taxifolin has shown potential in the treatment of diseases across various systems of the human body, such as the nervous system, immune system, and digestive system . It has also shown potential as a multitargeted therapy for cervical cancer . Further experimental studies are necessary to validate these findings .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAHHJOBSKZTFE-JUIPTLLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162220
Record name Taxifolin 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin 7-glucoside

CAS RN

14292-40-1
Record name Taxifolin 7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAXIFOLIN 7-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
60
Citations
R Slimestad, ØM Andersen, GW Francis - Phytochemistry, 1994 - Elsevier
… Taxifolin 7-glucoside (2) has been found in Robinso~ja gracilis [16], in Sorghum spp. [ 171 and in some Podocarpus spp. [ 151, while ampelopsin 7-glucoside (3) was found in nature …
Number of citations: 33 www.sciencedirect.com
G Corea, E Fattorusso, V Lanzotti… - Journal of agricultural …, 2005 - ACS Publications
… High concentrations of quercetin, quercetin 4 I -glucoside, taxifolin, taxifolin 7-glucoside, and phenylalanine were also isolated. The new saponins were found to possess antispasmodic …
Number of citations: 131 pubs.acs.org
R Slimestad, T Fossen, IM Vågen - Journal of agricultural and food …, 2007 - ACS Publications
… From bulbs of the cultivar “Tropea”, 5.9 mg of taxifolin 7-glucoside and 98.1 … 53 taxifolin 7-glucoside 65 … 5.9 mg of taxifolin 7-glucoside, 53, and 98.1 mg of taxifolin per kilogram of FW. …
Number of citations: 741 pubs.acs.org
R Gujer, D Magnolato, R Self - Phytochemistry, 1986 - Elsevier
… Further elution with (B) gave chakone glucoside lc (14mg; R, 0.29) and a mixture of taxifolin 7glucoside la (R, 0.19) and eriodiiyol S-glucoside, lb (R, 0.2). The two glddes …
Number of citations: 125 www.sciencedirect.com
H Kheyrodin - Int. J. Nutr. Metab, 2009 - Citeseer
… High concentrations of quercetin, quercetin 4I-glucoside, taxifolin, taxifolin 7-glucoside and phenylalanine were also isolated from the red bulbs of Allium cepa L. var. Tropea. …
Number of citations: 6 citeseerx.ist.psu.edu
R Slimestad - Biochemical systematics and ecology, 2003 - Elsevier
A number of flavonoids have been detected in buds and young needles in seven species of the genus Picea, four within the genus Pinus and seven species within the genus Abies. The …
Number of citations: 57 www.sciencedirect.com
M Karapandzova, G Stefkov… - Natural product …, 2015 - journals.sagepub.com
… Additionally, taxifolin 7-glucoside was identified in P. koraiensis [10]. Beside kaempferol 3-glucoside, … Taxifolin 7glucoside was not identified in our samples. According to Naeem et al., …
Number of citations: 42 journals.sagepub.com
R SLIMESTAD - academia.edu
… Taxifolin 7-glucoside (2) has been found in Robinso~ja gracilis [16], in Sorghum spp. [ 171 and in some Podocarpus spp. [ 151, while ampelopsin 7-glucoside (3) was found in nature …
Number of citations: 0 www.academia.edu
R Slimestad, A Marston, K Hostettmann - Journal of Chromatography A, 1996 - Elsevier
An improved method is presented for the isolation of phenolic compounds from needles of Norway spruce (Picea abies, Pinaceae). High-speed counter-current chromatography (…
Number of citations: 25 www.sciencedirect.com
R Slimestad, K Hostettmann - Phytochemical analysis, 1996 - Wiley Online Library
The novel flavonol laricitrin 3‐O‐(6″‐acetyl)‐glucoside has been characterized in needles of Norway spruce (Picea abies) together with quercetin 3‐O‐(6″‐acetyl)‐glucoside, the 3‐O…

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